4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride
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Overview
Description
4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
For instance, indole derivatives have been shown to affect pathways related to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or pyridine rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.
Pyridine derivatives: Compounds such as 2-aminopyridine and 4-methylpyridine are structurally related.
Uniqueness: 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride is unique due to the combination of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H2,10,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDYCLFSTWJDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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